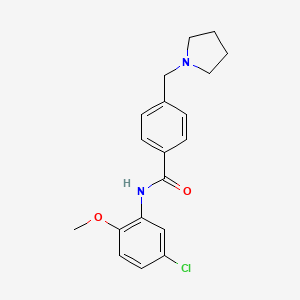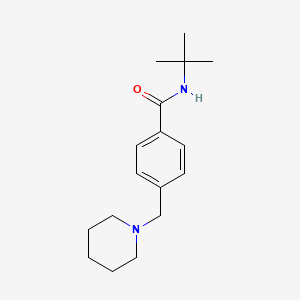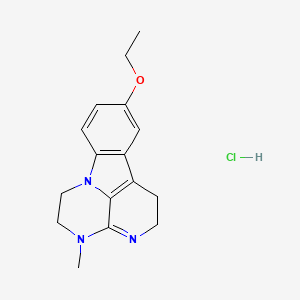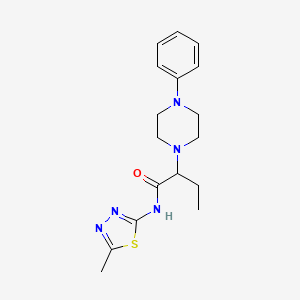
N-(2,5-dichlorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide
説明
Synthesis Analysis
The synthesis of related isoquinoline derivatives involves intricate chemical processes. For instance, a novel anilidoquinoline derivative was synthesized and evaluated for its therapeutic efficacy, showcasing the potential for related compounds in medical research (Ghosh et al., 2008)1. Another study detailed the photochemically induced cyclization of related acetamides, providing insights into the synthetic pathways that could potentially apply to N-(2,5-dichlorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide (Martínez et al., 2001)2.
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed through various techniques. For example, the crystal structure of a related tetrahydroisoquinoline compound revealed specific intermolecular interactions, offering insights into the structural aspects that might be relevant for N-(2,5-dichlorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide (Mague et al., 2017)3.
Chemical Reactions and Properties
Chemical reactions involving related compounds have been extensively studied. A particular focus has been on the cyclization reactions and their outcomes, which could inform the chemical behavior of N-(2,5-dichlorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide (Kobayashi et al., 2007)4. Additionally, the synthesis of quinazolin-4(3H)ones and their antimicrobial activities highlight the chemical reactivity and potential applications of similar compounds (Patel & Shaikh, 2011)5.
Physical Properties Analysis
The physical properties, including solubility, melting point, and stability, are crucial for understanding the behavior of chemical compounds. While specific data on N-(2,5-dichlorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide might not be readily available, studies on related compounds can provide a baseline for expectations (Ramírez et al., 2020)6.
Chemical Properties Analysis
Chemical properties, such as reactivity with other substances, photochemical behavior, and potential for forming derivatives, are essential for the comprehensive understanding of a compound. Investigations into similar molecules have shed light on these aspects, potentially guiding future research on N-(2,5-dichlorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide (Akkurt et al., 2021)7.
特性
IUPAC Name |
N-(2,5-dichlorophenyl)-2-(3,4-dihydro-1H-isoquinolin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O/c18-14-5-6-15(19)16(9-14)20-17(22)11-21-8-7-12-3-1-2-4-13(12)10-21/h1-6,9H,7-8,10-11H2,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIVWHORAOCIWGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC(=O)NC3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-chlorophenyl)-3-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4434924.png)

![N-ethyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4434936.png)


![N-(4-chlorophenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B4434949.png)
![1,6,7-trimethyl-8-[3-(1-piperidinyl)propyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4434957.png)
![6-(4-methylphenyl)-9-(3-pyridinyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4434973.png)


![N-allyl-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4434984.png)
![1-[(3-chloro-11-oxo-11H-pyrido[2,1-b]quinazolin-8-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B4434999.png)

![2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylpropanamide](/img/structure/B4435011.png)